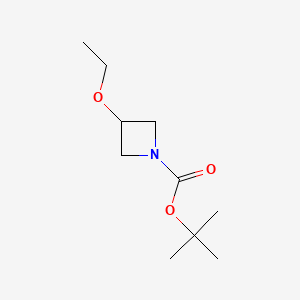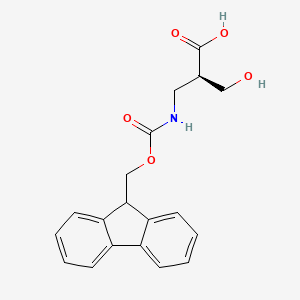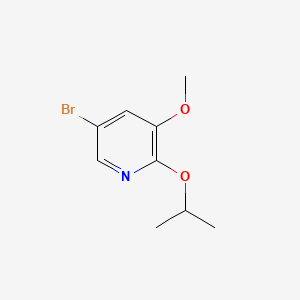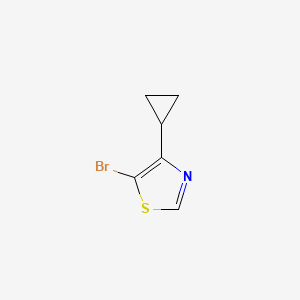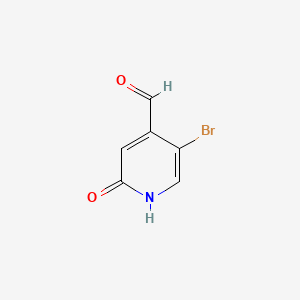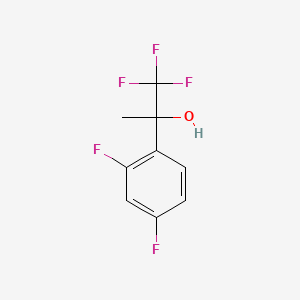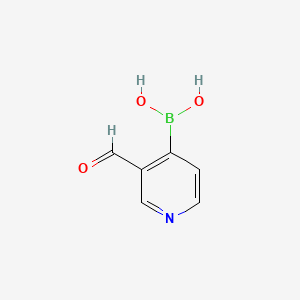
(3-ホルミルピリジン-4-イル)ボロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Formylpyridin-4-YL)boronic acid is a useful research compound. Its molecular formula is C6H6BNO3 and its molecular weight is 150.928. The purity is usually 95%.
BenchChem offers high-quality (3-Formylpyridin-4-YL)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Formylpyridin-4-YL)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
センシングアプリケーション
ボロン酸は、(3-ホルミルピリジン-4-イル)ボロン酸を含む、ジオールやフッ化物またはシアン化物アニオンなどの強いルイス塩基との相互作用のために、研究のさまざまな分野でますます使用されています . これは、ホモジニアスアッセイまたはヘテロジニアス検出になる可能性のあるさまざまなセンシングアプリケーションにおけるそれらの有用性につながります .
生物学的ラベリング
ボロン酸のジオールとの重要な相互作用により、生物学的ラベリングから . これは、(3-ホルミルピリジン-4-イル)ボロン酸を含む可能性がありますが、特定の研究を実施する必要があります。
タンパク質操作と修飾
ボロン酸はタンパク質と相互作用することが示されており、それらの操作と細胞ラベリングが可能になります . これは、(3-ホルミルピリジン-4-イル)ボロン酸がタンパク質研究で潜在的に使用できることを示しています。
分離技術
ボロン酸は分離技術で使用されてきました . (3-ホルミルピリジン-4-イル)ボロン酸のユニークな特性から、同様のアプリケーションで使用できる可能性があります。
治療薬の開発
ボロン酸は治療薬の開発に使用されてきました . (3-ホルミルピリジン-4-イル)ボロン酸は、この分野で使用できる可能性がありますが、特定の研究を実施する必要があります。
鈴木・宮浦カップリング
鈴木・宮浦(SM)カップリング反応は、広く適用されている遷移金属触媒による炭素-炭素結合形成反応です . (3-ホルミルピリジン-4-イル)ボロン酸などの有機ホウ素試薬は、比較的安定していて、簡単に調製でき、一般的に環境に優しいので、この反応に最適です .
アリール金属中間体の求電子トラッピング
ボロン酸から誘導できるホウ酸エステルは、アリール金属中間体の求電子トラッピングに使用されてきました . これは、(3-ホルミルピリジン-4-イル)ボロン酸の別の潜在的なアプリケーションを示唆しています。
蛍光センシング
(3-ホルミルピリジン-4-イル)ボロン酸の別の潜在的なアプリケーションは、蛍光センシングにあります。 ボロン酸は、他の化合物と組み合わせて蛍光センサーを作成してきました <svg class
特性
IUPAC Name |
(3-formylpyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BNO3/c9-4-5-3-8-2-1-6(5)7(10)11/h1-4,10-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXIXLWRUSRAGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1)C=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678183 |
Source


|
| Record name | (3-Formylpyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-58-4 |
Source


|
| Record name | B-(3-Formyl-4-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Formylpyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


